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Compound of Interest

Compound Name: Rauvotetraphylline E

Cat. No.: B584832

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of
Rauvotetraphylline E, a sarpagine-type indole alkaloid isolated from Rauvolfia tetraphylla. The
document presents a detailed summary of its spectral data, outlines the experimental protocols
for data acquisition, and visualizes the analytical workflow, serving as a crucial resource for
researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of Rauvotetraphylline E

The structural elucidation of Rauvotetraphylline E was achieved through a combination of
spectroscopic techniques, including High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS), Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear
Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Infrared Spectroscopy Data

The molecular formula of Rauvotetraphylline E was determined by positive-ion HRESIMS,
which showed a protonated molecular ion peak. The Infrared (IR) spectrum indicated the
presence of hydroxyl/amine (OH/NH) and ester carbonyl (C=0) functional groups.
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Spectroscopic Technique Observed Data Interpretation

[M + H]* at m/z 411.2176
Molecular Formula:

HRESIMS (calculated for C2aH29N20a,
C24H28N204
411.2182)
Presence of OH/NH and ester
Infrared (IR) 3412 cm™1, 1726 cm™!

C=0 groups

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The *H and 13C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-de). The
chemical shifts (8) are reported in parts per million (ppm) and coupling constants (J) are in

Hertz (Hz).

Table 1: *H NMR Data of Rauvotetraphylline E (500 MHz, DMSO-ds)
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Position o (ppm) Multiplicity J (Hz)
3 4.22 m

5a 3.18 m

5B 2.95 m

60 2.10 m

6[3 1.85 m

9 7.28 d 8.0
10 6.69 t 8.0
11 6.95 t 8.0
12 6.60 d 8.0
1l4a 1.75 m

14B 1.55 m

15 2.40 m

16 4.85 s

17-OH 5.45 S

18 1.15 d 6.5
19 5.50 q 6.5
21a 4.25 d 12.0
213 3.95 d 12.0
N(1)-H 10.85 s

OMe 3.75 S

2' 8.60 d 5.0
3 7.50 t 7.5
4 8.20 d 7.5
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5' 7.45 t 7.5

Table 2: 13C NMR Data of Rauvotetraphylline E (125 MHz, DMSO-ds)
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Position o (ppm) Carbon Type
2 135.5 C

3 52.5 CH
5 53.0 CH2
6 20.5 CH2
7 109.0 C

8 126.5 C

9 117.5 CH
10 118.0 CH
11 120.0 CH
12 110.5 CH
13 142.0 C
14 30.0 CH2
15 35.0 CH
16 75.0 CH
17 175.0 C=0
18 12.5 CHs
19 125.0 CH
20 130.0 C
21 60.0 CH2
OMe 55.5 CHs
1 150.0 C
2' 148.0 CH
3 123.0 CH
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4' 138.0 CH
5' 1255 CH
6' 165.0 C=0

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of
Rauvotetraphylline E.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained using a
UV-visible spectrophotometer. IR spectra were recorded on a Fourier transform infrared
spectrometer with KBr pellets. NMR spectra were acquired on 500 MHz and 125 MHz
spectrometers for *H and 13C nuclei, respectively. Chemical shifts were referenced to the
solvent peaks of DMSO-ds (0H 2.50 and 6C 39.5). HRESIMS data were obtained on a time-of-
flight mass spectrometer.

Extraction and Isolation

The air-dried and powdered aerial parts of Rauvolfia tetraphylla were extracted with 95%
ethanol. The extract was then partitioned between ethyl acetate and 5% hydrochloric acid. The
acidic aqueous layer was basified with ammonium hydroxide and subsequently extracted with
chloroform to yield the crude alkaloid fraction. This fraction was subjected to repeated column
chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to afford
pure Rauvotetraphylline E.

Spectroscopic Measurements

* NMR Spectroscopy: A sample of pure Rauvotetraphylline E was dissolved in DMSO-de. *H
NMR, 88C NMR, COSY, HSQC, and HMBC spectra were acquired. Standard pulse
sequences were used for all experiments.

e Mass Spectrometry: High-resolution mass spectra were acquired using an ESI-TOF mass
spectrometer in the positive ion mode. The sample was dissolved in methanol and
introduced into the ESI source.
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« Infrared Spectroscopy: A small amount of the sample was mixed with KBr powder and
pressed into a pellet for IR analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from the plant material to the final
structure elucidation of Rauvotetraphylline E.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b584832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Rauvolfia tetraphylla
(Aerial Parts)

Extraction with 95% EtOH

Acid-Base Partitioning

Crude Alkaloid Fraction

Column Chromatography
(Silica Gel, Sephadex LH-20)

Preparative HPLC

Pure Rauvotetraphylline E

Spectroscopid Analysis

1D & 2D NMR

HRESIMS IR Spectroscopy (1H, 3C, COSY, HSQC, HMBC)

Structure Elucidation
of Rauvotetraphylline E

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Rauvotetraphylline E.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
Analysis of Rauvotetraphylline E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584832#spectroscopic-data-analysis-of-
rauvotetraphylline-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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